gadolinium;trihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

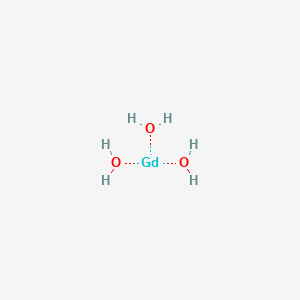

Molecular Formula |

GdH6O3 |

|---|---|

Molecular Weight |

211.3 g/mol |

IUPAC Name |

gadolinium;trihydrate |

InChI |

InChI=1S/Gd.3H2O/h;3*1H2 |

InChI Key |

DJPPPXFYESMHJX-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.[Gd] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Hydrated Gadolinium(III) Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadolinium(III) ions, with their unique magnetic properties, are of paramount importance in the development of contrast agents for Magnetic Resonance Imaging (MRI). The efficacy and safety of these agents are intrinsically linked to the coordination environment and stability of the gadolinium complex. Understanding the precise three-dimensional arrangement of atoms in the solid state through crystal structure analysis provides invaluable insights into the behavior of these compounds in biological systems. This technical guide delves into the core principles and methodologies for the crystal structure analysis of hydrated gadolinium(III) salts, offering a comprehensive resource for researchers in inorganic chemistry, materials science, and drug development.

Experimental Protocols

The determination of the crystal structure of hydrated gadolinium(III) salts relies on single-crystal X-ray diffraction. The following provides a detailed methodology based on common practices reported in the literature.

Synthesis and Crystallization

The synthesis of hydrated gadolinium(III) salts typically involves the reaction of gadolinium(III) oxide or a corresponding gadolinium salt with the desired acid in an aqueous solution. Slow evaporation of the resulting solution at a controlled temperature is a common method to obtain single crystals suitable for X-ray diffraction. For instance, colorless parallelepipeds of --INVALID-LINK--3·2H2O were obtained by reacting Gd2O3 with thymine in an aqueous suspension acidulated with perchloric acid, followed by slow evaporation at room temperature over one week[1].

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is mounted on a diffractometer. Data collection is often performed at a low temperature (e.g., 100 K) to minimize thermal vibrations and protect the crystal from potential degradation in the X-ray beam[2]. The diffractometer, equipped with a detector such as a CCD or CMOS, collects the diffraction pattern of the crystal as it is rotated in the X-ray beam.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement. This model is subsequently refined using least-squares methods to best fit the experimental diffraction data. The final refined structure provides precise atomic coordinates, bond lengths, and bond angles. For example, the crystal structure of gadolinium trichloride hexahydrate was determined to be monoclinic with the space group P2/n[3].

Data Presentation: Crystallographic Data for Selected Hydrated Gadolinium(III) Salts

The following tables summarize key crystallographic data for several hydrated gadolinium(III) salts, providing a comparative overview of their structural parameters.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| Gadolinium Trichloride Hexahydrate | [GdCl2(H2O)6]Cl | Monoclinic | P2/n | 9.651 | 6.525 | 7.923 | 90 | 93.65 | 90 | 2 | [3] |

| Gadolinium(III) Acetate Tetrahydrate | Gd(CH3COO)3·4H2O | Triclinic | P1 | 10.790(2) | 9.395(3) | 8.941(3) | 60.98(2) | 88.50(2) | 62.31(2) | 2 | [4] |

| Tetraaqua Gadolinium Trinitrate Monohydrate | [Gd(NO3)3(H2O)4]·H2O | - | - | - | - | - | - | - | - | - | [5] |

| --INVALID-LINK--3·2H2O | C10H24Cl3GdN4O22 | Monoclinic | P21/c | - | - | - | - | - | - | - | [1] |

Note: Complete crystallographic data for all compounds, including atomic coordinates and bond parameters, can be found in the cited references.

Structural Insights and Coordination Chemistry

The crystal structures of hydrated gadolinium(III) salts reveal important features about the coordination environment of the gadolinium ion.

Coordination Number and Geometry

Gadolinium(III) typically exhibits high coordination numbers, commonly 8 or 9, due to its large ionic radius. In gadolinium trichloride hexahydrate, the gadolinium ion is coordinated to six water molecules and two chloride ions, forming a [GdCl2(H2O)6]+ complex[3]. The coordination geometry is often a distorted version of high-symmetry polyhedra, such as a tricapped trigonal prism, as seen in a gadolinium(III) complex with pyridine-2,6-dicarboxylic acid where the gadolinium atom is nine-coordinate[6].

Role of Water Molecules

Water molecules play a crucial role in the crystal structures of these salts, acting as ligands directly coordinated to the gadolinium ion and as molecules of crystallization, participating in extensive hydrogen bonding networks. These hydrogen bonds are vital in stabilizing the crystal packing. In gadolinium trichloride hexahydrate, the [GdCl2(H2O)6]+ complexes are held together by O-H···Cl hydrogen bonds[3].

Visualizing Structural Relationships

The following diagrams, generated using the DOT language, illustrate key concepts in the crystal structure analysis of hydrated gadolinium(III) salts.

Conclusion

The crystal structure analysis of hydrated gadolinium(III) salts provides a fundamental understanding of their solid-state chemistry. This knowledge is critical for the rational design of new gadolinium-based MRI contrast agents with improved efficacy and safety profiles. The detailed experimental protocols and structural data presented in this guide serve as a valuable resource for researchers working in this exciting and impactful field. By leveraging these insights, the scientific community can continue to advance the development of next-generation diagnostic tools for the betterment of human health.

References

- 1. A Gadolinium(III) Complex Based on the Thymine Nucleobase with Properties Suitable for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. THE CRYSTAL STRUCTURE OF GADOLINIUM TRICHLORIDE HEXAHYDRATE (Journal Article) | OSTI.GOV [osti.gov]

- 4. Crystal structure of gadolinium(III) acetate tetrahydrate. Stereo-chemistry of the nine-co-ordinate [M(bidentate ligand)3(unidentate ligand)3]± system - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

Unveiling the Magnetic Behavior of Hydrated Gadolinium Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the magnetic properties of hydrated gadolinium crystals, offering a valuable resource for researchers in materials science, chemistry, and drug development. Gadolinium (Gd³⁺), with its seven unpaired 4f electrons, exhibits strong paramagnetism, making its complexes, particularly hydrated crystals, a subject of intense study for applications ranging from magnetic resonance imaging (MRI) contrast agents to molecular magnetism.[1] This document outlines the key magnetic characteristics, experimental methodologies for their determination, and the intricate relationship between crystal structure and magnetic behavior.

Core Magnetic Properties of Gadolinium(III)

The magnetic properties of gadolinium(III) ions in crystalline structures are primarily dictated by the large number of unpaired electrons in the 4f shell.[1] Unlike many other lanthanides, the ground state of Gd³⁺ is an orbital singlet (⁸S₇/₂), meaning there is no orbital angular momentum contribution to the magnetic moment, which simplifies the interpretation of its magnetic behavior. The dominant magnetic feature of gadolinium-containing compounds is paramagnetism, where the material becomes temporarily magnetized in the presence of an external magnetic field.[2]

Below a certain critical temperature, known as the Curie temperature (around 20°C for elemental gadolinium), gadolinium can exhibit ferromagnetism.[2] However, in the context of hydrated gadolinium crystals, the Gd³⁺ ions are typically well-separated by ligands and water molecules, leading to predominantly paramagnetic behavior down to very low temperatures.

Quantitative Magnetic Data

The magnetic properties of hydrated gadolinium crystals can be quantified through various parameters, including magnetic susceptibility, effective magnetic moment, and saturation magnetization. The following tables summarize key magnetic data for representative hydrated gadolinium crystal systems.

Table 1: Magnetic Susceptibility of Selected Hydrated Gadolinium Compounds

| Compound | Molar Magnetic Susceptibility (χ) | Temperature (K) |

| Gadolinium(III) chloride (GdCl₃) | +27,930 x 10⁻⁶ cm³/mol | 298 |

Note: Data for the anhydrous form is provided as a reference for the gadolinium ion's intrinsic susceptibility.[1]

Table 2: Effective Magnetic Moment and Saturation Magnetization

| Parameter | Value | Compound Context |

| Saturation Magnetic Moment | 7.55 Bohr magnetons/atom | Single-crystal Gadolinium[3] |

| Effective Magnetic Moment (paramagnetic region) | 7.98 Bohr magnetons/atom | Single-crystal Gadolinium[3] |

Note: These values for elemental gadolinium provide a theoretical benchmark for the magnetic moment expected from the Gd³⁺ ion.

Experimental Protocols for Magnetic Characterization

The determination of the magnetic properties of gadolinium trihydrate crystals relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for two key experimental protocols.

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is a highly sensitive technique used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.

Methodology:

-

Sample Preparation:

-

Single Crystals: A single crystal of the gadolinium trihydrate compound is carefully selected and its crystallographic orientation is determined using X-ray diffraction. The crystal is then mounted on a sample holder, such as a quartz rod or a specialized rotator, using a minimal amount of non-magnetic grease or varnish.[4]

-

Powder Samples: A polycrystalline (powder) sample is weighed and packed into a gelatin capsule or a similar sample holder. To prevent preferential orientation of the crystallites in the magnetic field, the powder can be mixed with a viscous medium like eicosane.

-

-

Measurement Procedure:

-

The sample is loaded into the SQUID magnetometer.

-

Temperature-Dependent Magnetic Susceptibility (χ vs. T):

-

The sample is cooled to the lowest desired temperature (e.g., 2 K) in zero applied magnetic field (Zero-Field-Cooled, ZFC).

-

A small DC magnetic field (e.g., 1000 Oe) is applied.

-

The magnetic moment is measured as the temperature is slowly increased.

-

The sample is then cooled back down in the same applied field (Field-Cooled, FC), and the magnetic moment is measured again during the cooling process.

-

-

Field-Dependent Magnetization (M vs. H):

-

The temperature is stabilized at a desired value (e.g., 2 K).

-

The magnetic field is swept from zero to a maximum value (e.g., 7 T) and then back to zero, with the magnetic moment being recorded at each field step.

-

-

-

Data Analysis:

-

The raw data is corrected for the diamagnetic contribution of the sample holder.

-

For powder samples, the measured susceptibility is the average over all crystallite orientations.

-

The effective magnetic moment (µ_eff) can be calculated from the temperature-dependent susceptibility data in the paramagnetic region using the Curie-Weiss law: χ = C / (T - θ), where C is the Curie constant and θ is the Weiss temperature.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying materials with unpaired electrons, such as Gd³⁺ complexes. It provides detailed information about the electronic structure and the local environment of the paramagnetic ion.

Methodology:

-

Sample Preparation:

-

Single Crystals: A small, high-quality single crystal is mounted on a goniometer, allowing for precise rotation of the crystal within the EPR spectrometer's magnetic field.

-

Powder Samples: A finely ground powder of the gadolinium trihydrate crystal is loaded into a quartz EPR tube.

-

Frozen Solutions: For studying hydrated complexes in a state closer to solution, a solution of the compound is flash-frozen in a solvent mixture (e.g., water/glycerol) to form a glass.[5]

-

-

Measurement Procedure:

-

The sample is placed inside the EPR resonator and cooled to a low temperature (typically below 20 K) to increase the signal intensity and observe fine structure.

-

Continuous Wave (CW) EPR: The magnetic field is swept while the sample is irradiated with a constant microwave frequency. The absorption of microwaves is recorded as a function of the magnetic field. For single crystals, spectra are recorded at different orientations of the crystal with respect to the magnetic field.

-

Pulsed EPR: Techniques like two-pulse echo decay (Hahn echo) can be used to measure the spin-spin relaxation time (T₂), and inversion recovery or saturation recovery sequences can be used to measure the spin-lattice relaxation time (T₁).[6]

-

-

Data Analysis:

-

The EPR spectra are simulated using a spin Hamiltonian that includes terms for the electron Zeeman interaction, zero-field splitting (ZFS), and hyperfine interactions.

-

The ZFS parameters (D and E) provide information about the symmetry and magnitude of the crystal field splitting of the Gd³⁺ ground state.

-

Relaxation times provide insights into the dynamic processes affecting the electron spins.

-

Visualization of Experimental and Logical Workflows

To better illustrate the processes involved in characterizing hydrated gadolinium crystals, the following diagrams are provided.

References

- 1. Gadolinium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. Gadolinium - Wikipedia [en.wikipedia.org]

- 3. journals.aps.org [journals.aps.org]

- 4. Frontiers | Single Crystal Investigations Unravel the Magnetic Anisotropy of the “Square-In Square” Cr4Dy4 SMM Coordination Cluster [frontiersin.org]

- 5. A high-frequency EPR study of frozen solutions of Gd(III) complexes: straightforward determination of the zero-field splitting parameters and simulation of the NMRD profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gadolinium Spin Decoherence Mechanisms at High Magnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]

Luminescent Properties of Gadolinium Organic Frameworks: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core luminescent properties of gadolinium-based metal-organic frameworks (Gd-MOFs). It is designed to serve as a resource for researchers and professionals in the fields of materials science, chemistry, and drug development, offering detailed insights into the synthesis, characterization, and application of these promising materials. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes fundamental mechanisms and workflows.

Introduction to Luminescent Gadolinium Organic Frameworks

Gadolinium(III) ions (Gd³⁺), with their half-filled f⁷ electron configuration, do not typically exhibit sharp, characteristic f-f emission in the visible or near-infrared regions. Instead, the luminescence of Gd-MOFs almost exclusively originates from the organic linkers used in their synthesis. The primary role of the Gd³⁺ ion in the context of luminescence is often structural, providing a paramagnetic center that can be exploited in bimodal imaging applications (fluorescence and magnetic resonance imaging). The organic linkers, when excited, can emit light, and this emission can be modulated by the framework's structure and its interaction with guest molecules. This property makes Gd-MOFs highly attractive for applications in chemical sensing, bio-imaging, and drug delivery.[1][2]

A key mechanism governing the luminescence in lanthanide-based MOFs, including those containing emissive lanthanides, is the "antenna effect". In this process, the organic linker absorbs light and transfers the energy to the metal center, which then emits light. While Gd³⁺ itself is not emissive, this fundamental principle of linker-based excitation is central to the luminescent properties of Gd-MOFs and is crucial for understanding their behavior in various applications.[3][4]

Quantitative Luminescent Properties

The following table summarizes key quantitative data for several reported gadolinium-based metal-organic frameworks. This data is essential for comparing the performance of different Gd-MOFs and for selecting appropriate materials for specific applications.

| MOF Name/Formula | Organic Linker | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Luminescence Lifetime | Application | Reference |

| [Gd₂(phen)₂(chdc)₃]·0.5DMF | 1,10-phenanthroline (phen), trans-1,4-cyclohexanedicarboxylate (chdc) | 460 | 537 | Not Reported | Not Reported | Luminescent Material | [1] |

| [Gd₂(NO₃)₂(phen)₂(chdc)₂]·2DMF | 1,10-phenanthroline (phen), trans-1,4-cyclohexanedicarboxylate (chdc) | 460 | 522 | Not Reported | Not Reported | Luminescent Material | [1] |

| [Gd₂Cl₂(phen)₂(chdc)₂]·0.3DMF·2.2dioxane | 1,10-phenanthroline (phen), trans-1,4-cyclohexanedicarboxylate (chdc) | 460 | 556 | Not Reported | Not Reported | Luminescent Material | [1] |

| Gd/Tm-MOFs | Benzene-1,3,5-tricarboxylic acid | 980 (UCL) | Blue and Red (UCL) | Not Reported | Not Reported | Dual-modal Imaging | [5] |

| Gd-MOF (with Terephthalic acid) | Terephthalic acid (H₂BDC) | Not Reported | Not Reported | Not Reported | Not Reported | Drug Adsorption | [6] |

| MOF-76(Gd) | Benzene-1,3,5-tricarboxylic acid (BTC) | Not Reported | Not Reported | Not Reported | Not Reported | Humidity Sensing | [7] |

Note: Quantitative data for quantum yields and luminescence lifetimes of many Gd-MOFs are not always reported in the literature, as the focus is often on their application in bimodal imaging or as non-emissive controls for other lanthanide MOFs.

Experimental Protocols

This section provides detailed methodologies for the synthesis of luminescent Gd-MOFs and the characterization of their photophysical properties.

Synthesis of Gd-MOFs

3.1.1. Solvothermal Synthesis of Gd-MOF with Terephthalic Acid (H₂BDC) [6]

-

Preparation of Precursor Solutions:

-

Dissolve 300 mg of Gd(NO₃)₃·6H₂O in 10 mL of N,N-dimethylformamide (DMF).

-

Dissolve 166 mg of terephthalic acid (H₂BDC) in 10 mL of DMF.

-

-

Mixing and Stirring:

-

Combine the two solutions.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

-

Solvothermal Reaction:

-

Transfer the solution to a sealed reaction vessel (e.g., a Teflon-lined autoclave).

-

Heat the vessel in an oven at 120 °C for 20 hours.

-

-

Product Isolation and Washing:

-

After cooling to room temperature, collect the white precipitate by centrifugation (e.g., 4000 rpm for 5 minutes).

-

Wash the collected solid with fresh DMF three times to remove any unreacted precursors.

-

-

Drying:

-

Dry the final product under vacuum.

-

3.1.2. Hydrothermal Synthesis of Gd/Tm-MOFs for Upconversion Luminescence [5]

-

Preparation of Reaction Mixture:

-

In a typical synthesis, combine GdCl₃·6H₂O, TmCl₃·6H₂O, and benzene-1,3,5-tricarboxylic acid (H₃BTC) in a specific molar ratio in a mixture of deionized water, ethanol, and N,N-dimethylformamide (DMF).

-

-

Solubilization and pH Adjustment:

-

Stir the mixture until all solids are dissolved.

-

Adjust the pH of the solution using a suitable base (e.g., NaOH) to optimize crystal formation.

-

-

Hydrothermal Reaction:

-

Transfer the clear solution to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave in an oven at a specified temperature (e.g., 120-180 °C) for a designated period (e.g., 12-24 hours).

-

-

Product Recovery:

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the crystalline product by filtration or centrifugation.

-

-

Washing and Drying:

-

Wash the product sequentially with deionized water and ethanol to remove residual reactants.

-

Dry the purified Gd/Tm-MOF product in a vacuum oven at a moderate temperature (e.g., 60 °C).

-

Luminescence Spectroscopy

3.2.1. Solid-State Emission and Excitation Spectra Acquisition

-

Sample Preparation:

-

Finely grind a small amount of the synthesized Gd-MOF powder.

-

Place the powdered sample in a solid-state sample holder of a spectrofluorometer.

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the wavelength of maximum emission.

-

Scan the excitation monochromator over a range of shorter wavelengths to obtain the excitation spectrum.

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the wavelength of maximum excitation.

-

Scan the emission monochromator over a range of longer wavelengths to record the emission spectrum.

-

3.2.2. Luminescence Quantum Yield (QY) Measurement (Absolute Method) [8]

-

Instrumentation:

-

Utilize a spectrofluorometer equipped with an integrating sphere.

-

-

Measurement Procedure:

-

Step 1 (Reference): Place an empty sample holder inside the integrating sphere and measure the spectrum of the excitation light from the source (e.g., a xenon lamp).

-

Step 2 (Sample): Place the solid Gd-MOF sample in the holder within the integrating sphere and measure the spectrum. This measurement will include both scattered excitation light and the emitted luminescence from the sample.

-

-

Calculation:

-

The quantum yield is calculated by comparing the intensity of the light absorbed by the sample to the intensity of the light emitted by the sample. The software accompanying the spectrofluorometer typically performs this calculation by integrating the areas of the excitation and emission peaks after appropriate corrections for the instrument's response.

-

3.2.3. Luminescence Lifetime Measurement [9][10][11]

-

Instrumentation:

-

Employ a time-resolved fluorescence spectrometer using either Time-Correlated Single Photon Counting (TCSPC) for lifetimes in the picosecond to microsecond range or Multi-Channel Scaling (MCS) for longer lifetimes.

-

-

Excitation Source:

-

Use a pulsed light source with a pulse width significantly shorter than the expected lifetime of the sample (e.g., a pulsed laser or a light-emitting diode).

-

-

Data Acquisition:

-

Excite the Gd-MOF sample with the pulsed source.

-

The detector measures the arrival times of the emitted photons relative to the excitation pulse.

-

-

Data Analysis:

-

A histogram of photon counts versus time is generated, representing the decay of the luminescence intensity.

-

The luminescence lifetime (τ) is determined by fitting the decay curve to an exponential function (or a sum of exponentials for more complex decays).

-

Visualizing Core Concepts and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and experimental workflows relevant to the luminescent properties of Gd-MOFs.

Caption: Energy transfer mechanism (Antenna Effect) in a luminescent Gd-MOF.

Caption: Experimental workflow for ratiometric luminescence sensing using a Gd-MOF.

Conclusion

Gadolinium organic frameworks represent a versatile class of materials with tunable luminescent properties primarily dictated by the choice of organic linker. While Gd³⁺ itself is not emissive, its presence allows for the development of multifunctional materials for applications such as bimodal imaging. The ability to systematically modify the organic component provides a powerful tool for designing Gd-MOFs with tailored excitation and emission characteristics for specific sensing and imaging tasks. The detailed experimental protocols and fundamental principles outlined in this guide are intended to facilitate further research and development in this exciting and rapidly advancing field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Controlled synthesis of up-conversion luminescent Gd/Tm-MOFs for pH-responsive drug delivery and UCL/MRI dual-modal imaging - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Metal-Organic Framework MOF-76(Nd): Synthesis, Characterization, and Study of Hydrogen Storage and Humidity Sensing [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. edinst.com [edinst.com]

- 11. Fluorescence lifetime measurement | Hamamatsu Photonics [hamamatsu.com]

Gadolinium Trihydrate as a Precursor for Metal-Organic Frameworks: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with vast potential in various biomedical applications, including drug delivery and medical imaging. Among the diverse range of metallic nodes used for MOF synthesis, lanthanides, and specifically gadolinium, have garnered significant attention due to their unique magnetic and luminescent properties. This technical guide provides a comprehensive overview of the utilization of gadolinium trihydrate and other gadolinium salts as precursors for the synthesis of gadolinium-based MOFs (Gd-MOFs). It details experimental protocols, presents key quantitative data for comparative analysis, and visualizes the logical workflows and mechanisms of action through detailed diagrams. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the exploration and application of advanced drug delivery systems and diagnostic agents.

Introduction to Gadolinium-Based MOFs

Metal-Organic Frameworks are highly ordered materials formed by the self-assembly of metal ions or clusters with organic ligands. The choice of the metal and organic linker allows for the precise tuning of the MOF's structure, porosity, and functionality. Gadolinium, a lanthanide metal, is of particular interest due to the high paramagnetic moment of the Gd(III) ion, making it an excellent T1-weighted contrast agent for Magnetic Resonance Imaging (MRI). The incorporation of gadolinium into a MOF structure offers several advantages over traditional gadolinium-based contrast agents, including the potential for higher relaxivity, improved biocompatibility, and the ability to function as a theranostic platform by incorporating drug delivery capabilities.

While various gadolinium salts such as nitrates and chlorides are commonly employed in Gd-MOF synthesis, this guide also explores the use of gadolinium hydroxide (a hydrated form of gadolinium oxide, conceptually similar to gadolinium trihydrate) as a precursor. The use of metal hydroxides presents a promising and more environmentally benign synthetic route.

Synthesis of Gadolinium-Based MOFs

The synthesis of Gd-MOFs typically involves the reaction of a gadolinium salt (the metal precursor) with a multitopic organic linker in a suitable solvent under solvothermal or hydrothermal conditions. The choice of linker, solvent, temperature, and reaction time significantly influences the resulting MOF's properties.

General Synthetic Approach Using Metal Hydroxides

A general method for the synthesis of MOF nanosheets using metal hydroxides as precursors has been reported, which can be adapted for Gd-MOFs. This approach relies on the metal hydroxide serving as a heterogeneous nucleation site and providing a controlled release of metal ions for the anisotropic growth of the MOF.[1]

Experimental Protocol: Synthesis of Gd-MOF with Terephthalic Acid

The following protocol is adapted from the synthesis of a gadolinium-based MOF using a gadolinium salt and terephthalic acid (H₂BDC) as the organic linker. This Gd-MOF has shown potential for drug delivery applications.

Materials:

-

Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O) or Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)

-

1,4-benzenedicarboxylic acid (H₂BDC, terephthalic acid)

-

N,N-dimethylformamide (DMF)

Procedure: [2]

-

Dissolve 300 mg of Gd(NO₃)₃·6H₂O in 10 mL of DMF.

-

In a separate vial, dissolve 166 mg of H₂BDC in 10 mL of DMF.

-

After 10 minutes of individual dissolution, mix the two solutions.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Transfer the solution to a sealed reaction vessel.

-

Heat the vessel in an oven at 120 °C for 20 hours.

-

After cooling to room temperature, separate the white precipitate by centrifugation (e.g., 4000 rpm for 5 minutes).

-

Wash the product with fresh DMF three times to remove unreacted precursors.

-

The resulting Gd-MOF can then be activated by solvent exchange to enhance its porosity.

Quantitative Data on Gd-MOF Properties

The physical and chemical properties of Gd-MOFs are crucial for their performance in drug delivery and imaging. The following tables summarize key quantitative data from various studies.

| MOF System | Precursors | Particle Size | Surface Area (BET) | Application | Reference |

| Gd-MOF (BDC) | Gd(NO₃)₃·6H₂O, H₂BDC | Nanoparticles | Increases with activation | Drug Adsorption | [2] |

| Gd MOF (BDC) | Gadolinium salt, H₂BDC | 82 nm (with NaSal) | Positively correlated with relaxivity | MRI Contrast Agent | [3] |

| MG-Gd-pDBI | Gd(III) salt, pDBI | ~140 nm | Porous | Doxorubicin Delivery | [4] |

| Drug | MOF Carrier | Drug Loading Capacity | Release Conditions | Key Findings | Reference |

| Methotrexate | Gd-MOF (terephthalic acid) | - | pH 5.5 and 7.4 | pH-dependent release, enhanced cytotoxicity with radiotherapy | [5] |

| Doxorubicin | MG-Gd-pDBI | 12 wt% | pH-responsive | High drug loading and pH-responsive release | [4] |

| Quercetin | Gd-MOF (terephthalic acid) | 45 mg/g (optimized) | - | Adsorption capacity dependent on MOF activation | [2] |

| Gd-MOF System | r₁ Relaxivity (mM⁻¹s⁻¹) | Magnetic Field | Notes | Reference |

| Gd MOF nanoparticles | 83.9 | - | With NaSal addition, size of 82 nm | [3] |

| Gd(III) zeolite-like MOF | 8.27 | 7.0 T | Biocompatible, for MR thermal mapping | [6] |

| Gd(III)-porphyrin MOF | 10.04 | 0.5 T | For dual MR and fluorescence imaging | [7] |

| Gd(III)-MOF | 225.86 | 9.4 T | Surface modified with mesoporous silica and folic acid | [7] |

Visualizing Workflows and Mechanisms

Experimental Workflow for Gd-MOF Synthesis and Drug Loading

The following diagram illustrates the general workflow for the synthesis of a drug-loaded Gd-MOF.

Caption: Gd-MOF synthesis and drug loading workflow.

Logical Relationship: pH-Dependent Drug Release

A key feature of many Gd-MOFs for drug delivery is their pH-responsive behavior. The acidic tumor microenvironment can trigger the degradation of the MOF structure, leading to the release of the encapsulated drug.

Caption: pH-responsive drug release from Gd-MOF.

Applications in Drug Development

The unique properties of Gd-MOFs position them as highly promising candidates for advanced drug delivery systems and theranostics.

-

Targeted Drug Delivery: The surface of Gd-MOFs can be functionalized with targeting ligands to achieve selective accumulation in diseased tissues, such as tumors, thereby enhancing therapeutic efficacy and reducing off-target side effects.

-

Controlled Release: The pH-sensitive nature of many Gd-MOFs allows for the controlled release of therapeutic agents in response to the acidic microenvironment of tumors or intracellular compartments like endosomes and lysosomes.[5][8]

-

Theranostics: By combining the inherent imaging capabilities of gadolinium with the drug-carrying capacity of the MOF, Gd-MOFs can serve as theranostic agents. This allows for the simultaneous diagnosis, treatment, and monitoring of therapeutic response.

-

Radiosensitization: Gd-MOFs have been shown to act as radiosensitizers, enhancing the efficacy of radiotherapy in cancer treatment.[5][9]

Conclusion

Gadolinium trihydrate and other gadolinium salts are effective precursors for the synthesis of versatile Gd-MOFs. These materials exhibit significant potential in the fields of drug delivery and medical imaging. The ability to precisely tune their properties, coupled with their inherent imaging capabilities and capacity for controlled drug release, makes them a compelling platform for the development of next-generation therapeutics and diagnostics. Further research into scalable and green synthetic methods, including the use of metal hydroxide precursors, will be crucial for the translation of these promising nanomaterials from the laboratory to clinical applications.

References

- 1. Frontiers | General Approach to Metal-Organic Framework Nanosheets With Controllable Thickness by Using Metal Hydroxides as Precursors [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Mechanical downsizing of a gadolinium(III)-based metal-organic framework for anticancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pH-Responsive Metal–Organic Framework Thin Film for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the Synthesis and Characterization of Lanthanide Metal-Organic Frameworks [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Metal–Organic Framework‐Based Stimuli‐Responsive Systems for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Solubility and Stability of Gadolinium(III) in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the solubility and stability of gadolinium(III) species in aqueous environments. Focusing on the fundamental chemistry of gadolinium trihydrate, understood as hydrated gadolinium(III) hydroxide, this document synthesizes critical data and experimental methodologies relevant to the development of gadolinium-based compounds.

Introduction to Gadolinium in Aqueous Systems

Gadolinium, a lanthanide element, exists predominantly in the +3 oxidation state in aqueous solutions. The Gd³⁺ ion is of significant interest in medical applications, particularly as the active component in magnetic resonance imaging (MRI) contrast agents.[1] However, the free Gd³⁺ ion is toxic and exhibits poor solubility at physiological pH.[1][2] Consequently, for any in vivo application, gadolinium must be complexed with a chelating agent.[1][3] The efficacy and safety of such agents are critically dependent on the solubility and stability of the gadolinium complex. This guide delves into the aqueous chemistry of gadolinium, with a focus on hydrolysis, solubility products, and the kinetic and thermodynamic stability of its compounds.

Aqueous Chemistry of Gadolinium(III)

In aqueous solutions at acidic pH (below ~6), the gadolinium(III) ion exists as a hydrated aqua ion, typically with eight or nine water molecules in its inner coordination sphere, represented as [Gd(H₂O)ₙ]³⁺ (where n is ~8-9).[4] These coordinated water molecules are dynamic, exchanging rapidly with the bulk water.[4]

As the pH of the solution increases, the Gd³⁺ ion undergoes hydrolysis, a process where the coordinated water molecules are deprotonated to form hydroxo complexes. This process ultimately leads to the precipitation of insoluble gadolinium(III) hydroxide, Gd(OH)₃.[5][6][7] The hydrolysis of Gd³⁺ is a stepwise process, forming species such as [Gd(OH)]²⁺ and [Gd(OH)₂]⁺ before the formation of the solid hydroxide.[5]

Solubility of Gadolinium(III) Hydroxide

The solubility of gadolinium(III) hydroxide is a critical parameter, as its precipitation from solution can have significant implications. The solubility is quantified by the solubility product constant (Ksp). In acidic conditions, gadolinium salts like gadolinium chloride and gadolinium nitrate are highly soluble in water.[1][8] However, as the pH rises, the formation of gadolinium hydroxide leads to a significant decrease in solubility.[7]

Table 1: Hydrolysis Constants and Solubility Products of Gadolinium(III) in H₂O

| Parameter | 25 °C | 70 °C |

| pK₁₁ | 7.87 ± 0.02 | 7.55 ± 0.03 |

| pK₂₁ | 15.16 ± 0.09 | 13.04 ± 0.03 |

| p*Kₛₒ | -19.32 ± 0.03 | -16.16 ± 0.04 |

| Data sourced from a study on the hydrolysis of Gd(III) in nitrate solutions[5]. |

-

K₁₁ represents the first hydrolysis constant: Gd³⁺ + H₂O ⇌ Gd(OH)²⁺ + H⁺

-

K₂₁ represents the second hydrolysis constant: Gd³⁺ + 2H₂O ⇌ Gd(OH)₂⁺ + 2H⁺

-

Kₛₒ represents the solubility product: Gd(OH)₃(s) ⇌ Gd³⁺ + 3OH⁻

Stability of Gadolinium Complexes in Aqueous Solutions

For drug development, particularly for MRI contrast agents, the stability of the gadolinium complex is paramount to prevent the release of toxic free Gd³⁺ ions in vivo.[9] The stability of these complexes is described by two key concepts: thermodynamic stability and kinetic stability (or inertness).[4]

-

Thermodynamic stability , often represented by the formation constant (log K), indicates the extent to which the complex will form at equilibrium.

-

Kinetic stability refers to the rate at which the complex dissociates or undergoes transmetallation with endogenous ions like Zn²⁺ or Cu²⁺.[4][10]

It is widely accepted that kinetic stability is a more critical predictor of in vivo toxicity than thermodynamic stability.[4] Macrocyclic chelates generally exhibit significantly higher kinetic inertness compared to linear chelates, even if their thermodynamic stability is comparable or lower at physiological pH.[4][10][11]

Table 2: Stability of Gadolinium-Based Contrast Agents (GBCAs) in Human Serum (37°C)

| GBCA Class | Agent | % Gd Release after 15 days | Initial Release Rate (%/day) |

| Non-ionic Linear | Optimark | 21% | 0.44 |

| Omniscan | 20% | 0.16 | |

| Ionic Linear | Magnevist | 1.9% | 0.16 |

| Multihance | 1.9% | 0.18 | |

| Vasovist | 1.8% | 0.12 | |

| Primovist | 1.1% | 0.07 | |

| Macrocyclic | Gadovist | < 0.1% | < 0.007 |

| Prohance | < 0.1% | < 0.007 | |

| Dotarem | < 0.1% | < 0.007 | |

| Data from a study on the stability of GBCAs in human serum at 37°C[11]. |

Elevated phosphate levels in serum have been shown to accelerate the release of Gd³⁺ from linear GBCAs, while macrocyclic agents remain stable.[11] This is due to the precipitation of the highly insoluble gadolinium phosphate, which drives the equilibrium towards dissociation of the gadolinium complex.[4]

Experimental Protocols

5.1. Protocol for Speciation and Stability Analysis using HILIC-ICP-MS

This method is used for the separation and quantification of different gadolinium species in aqueous samples, such as environmental waters or biological fluids.[12][13][14]

-

Sample Preparation:

-

For environmental water samples, pre-concentration may be necessary. This can be achieved through surface evaporation.[13]

-

For biological samples like serum, protein precipitation is required, followed by centrifugation and filtration of the supernatant.

-

-

Chromatographic Separation:

-

Detection and Quantification:

-

Technique: Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[12][13]

-

Isotope Monitoring: The ¹⁵⁸Gd isotope is typically monitored for sensitive detection.[13]

-

Quantification: Calibration curves are generated using standards of the specific gadolinium complexes of interest. Linearity is typically assessed over a relevant concentration range (e.g., 0.1 µg L⁻¹ to 100 µg L⁻¹).[13]

-

5.2. Protocol for Solubility Determination

A general method for determining the solubility of a gadolinium compound in an aqueous buffer.

-

Buffer Preparation: Prepare aqueous buffers at various pH values (e.g., MES buffer at pH 5.5, HEPES buffer at pH 7.4).[7]

-

Equilibrium Saturation:

-

Add an excess amount of the solid gadolinium compound to each buffer solution in sealed containers.

-

Agitate the mixtures at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

-

Sample Separation:

-

Centrifuge the suspensions at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a fine-pore filter (e.g., 0.22 µm) may also be used.

-

-

Concentration Analysis:

-

Determine the concentration of gadolinium in the clear supernatant using a suitable analytical technique, such as ICP-MS or a colorimetric assay with an indicator like 4-(2-pyridylazo)resorcinol (PAR).[7]

-

The measured concentration represents the solubility of the compound under the tested conditions.

-

Visualizations

Caption: Stepwise hydrolysis of the gadolinium aqua ion with increasing pH.

Caption: Workflow for determining the kinetic stability of Gd complexes.

Caption: In vivo fate of Gd-chelates based on kinetic stability.

References

- 1. Gadolinium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. Tracing Gadolinium-based Contrast Agents from Wastewater, via Surface Water to Drinking Water | EVISA's News [speciation.net]

- 3. research.bau.edu.tr [research.bau.edu.tr]

- 4. A primer on gadolinium chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrolysis of gadolinium(III) in light and heavy water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrolysis of gadolinium(III) in light and heavy water (Journal Article) | ETDEWEB [osti.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. americanelements.com [americanelements.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Stability of gadolinium-based magnetic resonance imaging contrast agents in human serum at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Speciation of gadolinium in surface water samples and plants by hydrophilic interaction chromatography hyphenated with inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Speciation of gadolinium based MRI contrast agents in environmental water samples using hydrophilic interaction chromatography hyphenated with inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Electronic Configuration and Paramagnetic Behavior of the Gadolinium(III) Ion

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the fundamental electronic properties of the Gadolinium(III) ion (Gd³⁺), focusing on the origins of its uniquely strong paramagnetism. This inherent characteristic is pivotal to its widespread application, most notably as a contrast agent in Magnetic Resonance Imaging (MRI).

Electronic Configuration: A Stable Half-Filled Subshell

The profound magnetic properties of the Gd³⁺ ion are a direct consequence of its specific electronic structure. To understand this, one must first consider the neutral Gadolinium (Gd) atom, which has an atomic number of 64.[1] Its ground state electron configuration is [Xe] 4f⁷ 5d¹ 6s² .[2]

Gadolinium is a lanthanide, or rare-earth metal, characterized by the filling of the 4f electron shell.[1] In the formation of its most common and stable ion, Gd³⁺, the atom loses three of its outermost electrons.[3] The electrons are removed from the orbitals with the highest principal quantum number first, which are the two 6s electrons and the single 5d electron.[4]

This ionization process results in the electronic configuration for the Gd³⁺ ion: [Xe] 4f⁷ .[4][5]

The key feature of this configuration is the precisely half-filled 4f subshell. According to Hund's rule of maximum multiplicity, the seven 4f electrons occupy each of the seven 4f orbitals singly, with their spins aligned in parallel.[1] This arrangement imparts significant stability to the ion.

The Origin of Strong Paramagnetism

Paramagnetism is a form of magnetism that occurs in the presence of unpaired electrons.[6] An external magnetic field causes the magnetic dipole moments of these unpaired electrons to align with the field, resulting in a net attraction.[6] The Gd³⁺ ion is one of the most paramagnetic ions known, a property that stems directly from its [Xe] 4f⁷ configuration.[1][6]

The defining characteristics are:

-

Seven Unpaired Electrons: The half-filled 4f subshell provides a total of seven unpaired electrons, the maximum possible for any f-block element.[1][7] This high number of unpaired spins is the primary contributor to its large magnetic moment.[6]

-

Quenched Orbital Angular Momentum: For lanthanide ions, the magnetic moment arises from both the spin (S) and orbital (L) angular momenta of the electrons. However, for Gd³⁺, the ground state term symbol is ⁸S₇/₂.[7][8] The 'S' in the term symbol signifies that the total orbital angular momentum (L) is zero. This is because the symmetrical, half-filled arrangement of electrons in the 4f orbitals effectively cancels out any net orbital angular momentum.

-

Spin-Only Magnetic Moment: With a negligible orbital contribution, the magnetic moment of Gd³⁺ is almost entirely determined by the spin of its seven unpaired electrons. The theoretical spin-only magnetic moment (μ_s) can be calculated using the formula:

μ_s = √[n(n+2)] μ_B

where n is the number of unpaired electrons and μ_B is the Bohr magneton. For Gd³⁺ (n=7), the calculated value is:

μ_s = √[7(7+2)] = √63 ≈ 7.94 μ_B .[4]

This theoretical value shows excellent agreement with experimentally observed magnetic moments, which typically fall in the range of 7.9 to 8.3 μ_B.[9][10] This consistency underscores the dominance of the spin contribution and the minimal influence of the chemical environment on the magnetic properties of the ion, a result of the effective shielding of the 4f electrons by the outer 5s and 5p shells.[11]

Quantitative Data: Magnetic Moment Comparison

The magnetic moment of the Gd³⁺ ion is remarkably consistent across different chemical environments, a critical feature for its application in drug development.

| Compound/Complex | Theoretical Spin-Only Magnetic Moment (μ_B) | Experimental Effective Magnetic Moment (μ_eff) (μ_B) |

| Gd³⁺ (aqueous ion) | ~7.94 | ~7.9[12] |

| Gd₂O₃ | ~7.94 | ~7.9 - 8.0 |

| [Gd(H₂O)₉]³⁺ | ~7.94 | ~7.9[3] |

| [Gd(18-crown-6)(NO₃)] Complex | ~7.94 | 8.25 - 8.33[10] |

Experimental Protocols for Magnetic Characterization

The paramagnetic behavior of Gd(III) compounds is experimentally quantified by measuring their magnetic susceptibility. This value is then used to calculate the effective magnetic moment. The primary techniques employed are SQUID magnetometry and the Evans NMR method.

Protocol 1: SQUID Magnetometry

Superconducting Quantum Interference Device (SQUID) magnetometry is the most sensitive method for determining the magnetic properties of a material.[13][14][15]

Methodology:

-

Sample Preparation: A precisely weighed microcrystalline or powder sample (typically a few milligrams) of the Gd(III) compound is placed in a gelatin capsule or other suitable sample holder.[16]

-

Mounting: The sample is mounted in the magnetometer, which maintains a stable temperature and applies a uniform magnetic field.

-

Data Collection: The magnetization (M) of the sample is measured as a function of temperature (T) and applied magnetic field (H). Typically, measurements are taken over a wide temperature range (e.g., 2–300 K) at a constant applied field.[17]

-

Susceptibility Calculation: The magnetic susceptibility (χ) is calculated from the measured magnetization and the applied field (χ = M/H).[18]

-

Data Analysis: The data are often plotted as the product of molar magnetic susceptibility and temperature (χ_M*T) versus temperature. For a simple paramagnet following the Curie Law, this plot should be a horizontal line. Deviations can indicate magnetic exchange interactions or zero-field splitting.[17] The effective magnetic moment (μ_eff) is calculated from the susceptibility data using the equation derived from the Curie-Weiss law.

Protocol 2: Evans NMR Method

The Evans method is a widely used solution-based technique that utilizes an NMR spectrometer to determine magnetic susceptibility.[19][20][21][22] It relies on measuring the change in the chemical shift of a reference signal (often the solvent) caused by the presence of the paramagnetic Gd(III) species.[21][23]

Methodology:

-

Sample Preparation: Two identical NMR tubes are prepared. One tube (the reference) contains a solution of the chosen solvent (e.g., D₂O) with a small amount of an inert reference compound (e.g., tert-butanol). The second tube (the sample) contains the same solvent and reference compound, but also a precisely known concentration of the paramagnetic Gd(III) complex.[23] A coaxial insert can also be used, where the reference solution is in the inner tube and the sample solution is in the outer tube.[23]

-

NMR Measurement: The ¹H NMR spectrum is acquired for both the reference and sample solutions.

-

Frequency Shift Measurement: The difference in frequency (Δν) between the chemical shift of the reference compound in the presence and absence of the paramagnetic sample is measured.[19]

-

Calculation: The molar magnetic susceptibility (χ_M) is calculated using the Evans equation, which relates Δν to the concentration of the paramagnetic species, the spectrometer frequency, and temperature.

-

Magnetic Moment Determination: The effective magnetic moment (μ_eff) is then calculated from the molar susceptibility and temperature.[21]

Visualization of Core Concepts

The logical relationship between the atomic structure of Gadolinium and the resulting paramagnetic behavior of the Gd³⁺ ion is illustrated below.

Caption: Logical flow from Gd atom to Gd³⁺ paramagnetism.

References

- 1. mriquestions.com [mriquestions.com]

- 2. WebElements Periodic Table » Gadolinium » properties of free atoms [winter.group.shef.ac.uk]

- 3. Gadolinium - Wikipedia [en.wikipedia.org]

- 4. doubtnut.com [doubtnut.com]

- 5. doubtnut.com [doubtnut.com]

- 6. Paramagnetism - Wikipedia [en.wikipedia.org]

- 7. chem.tamu.edu [chem.tamu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. magn.ru [magn.ru]

- 10. Modulation of Slow Magnetic Relaxation in Gd(III)‐Tetrahalosemiquinonate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mriquestions.com [mriquestions.com]

- 12. testbook.com [testbook.com]

- 13. Magnetic spectroscopies (NMR, EPR, SQUID) - Helmholtz-Zentrum Dresden-Rossendorf, HZDR [hzdr.de]

- 14. arxiv.org [arxiv.org]

- 15. Magnetic spectroscopies (NMR, EPR, SQUID) - Helmholtz-Zentrum Dresden-Rossendorf, HZDR [hzdr.de]

- 16. SQUID Magnetometry and Low Temperature | ICMM [icmm.csic.es]

- 17. mdpi.com [mdpi.com]

- 18. Isolated Spin-7/2 Species of Gadolinium (III) Chelate Complexes on the Surface of 5-nm Diamond Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Video: The Evans Method: Calculating Unpaired Electrons and Magnetic Susceptibility [app.jove.com]

- 21. Evans Method with NMReady-60 for understanding 1H NMR of Paramagnetic Compounds — Nanalysis [nanalysis.com]

- 22. Video: The Evans Method: Calculating Unpaired Electrons and Magnetic Susceptibility [jove.com]

- 23. Magnetic Susceptibility by the Evans Method | Chem Lab [chemlab.truman.edu]

An In-depth Technical Guide to Hydrated Gadolinium Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of common hydrated gadolinium compounds, often generically referred to but imprecisely termed "gadolinium trihydrate." Given the ambiguity of the term, this document focuses on well-characterized hydrated gadolinium salts utilized in research and development. It covers their chemical properties, and where available, will delve into experimental protocols and relevant biological pathways.

Section 1: Chemical Identity and Properties

The term "gadolinium trihydrate" lacks specificity for a single, well-defined chemical entity. In scientific literature and commercial listings, gadolinium exists in hydrated forms with various anions and differing numbers of water molecules. This section clarifies the chemical formulas and molecular weights of several common hydrated gadolinium compounds.

Table 1: Molecular Properties of Common Hydrated Gadolinium Compounds

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Anhydrous Molecular Weight ( g/mol ) |

| Gadolinium(III) Nitrate Hexahydrate | Gd(NO₃)₃·6H₂O | 451.36[1] | 343.27[2] |

| Gadolinium(III) Chloride Hexahydrate | GdCl₃·6H₂O | 371.70 | 263.61[3] |

| Gadolinium(III) Acetate Hydrate | Gd(CH₃CO₂)₃·xH₂O | Not specified | 334.38[4] |

| Gadolinium Carbonate Hydrate | Gd₂(CO₃)₃·xH₂O | 494.53 (for trihydrate)[5] | Not applicable |

Section 2: Applications in Research and Drug Development

Hydrated gadolinium salts are pivotal starting materials in various scientific domains, most notably in the synthesis of contrast agents for Magnetic Resonance Imaging (MRI) and in the development of novel therapeutic agents.

Gadolinium(III) Nitrate Hexahydrate is a highly soluble salt of gadolinium, making it a versatile precursor for the synthesis of gadolinium-based materials.[1] Its applications span:

-

MRI Contrast Agents: It serves as a source of the Gd³⁺ ion, which is chelated to organic ligands to create stable and less toxic contrast agents. The high magnetic moment of the Gd³⁺ ion significantly alters the relaxation times of water protons in its vicinity, enhancing image contrast.

-

Catalysis: In chemical synthesis, it is used to prepare gadolinium-based catalysts that can improve the efficiency of organic reactions.[1]

-

Materials Science: It is a precursor for creating nanostructured gadolinium materials with potential applications in targeted drug delivery and neutron-capture therapy.[1]

Gadolinium(III) Chloride and its hexahydrate are also fundamental in the study of lanthanide chemistry and in the development of Gd³⁺-based technologies. The Gd³⁺ ion is of particular interest due to its maximum number of unpaired electron spins for any known element, leading to its significant paramagnetic properties.[3]

Further sections on experimental protocols and signaling pathways are in development and will be included as more specific information is retrieved.

References

- 1. ProChem Gadolinium Nitrate, 99.9% – High-Purity Material [prochemonline.com]

- 2. strem.com [strem.com]

- 3. Gadolinium(III) chloride - Wikipedia [en.wikipedia.org]

- 4. Gadolinium(III) acetate 99.9 trace metals 100587-93-7 [sigmaaldrich.com]

- 5. Gadolinium Carbonate Trihydrate | Gadolinium Carbonate Hydrate | C3H2Gd2O10 - Ereztech [ereztech.com]

Spectroscopic Analysis of Gadolinium Coordination Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadolinium(III) coordination compounds are of paramount importance in the field of biomedical imaging, primarily serving as contrast agents in Magnetic Resonance Imaging (MRI). The paramagnetic nature of the Gd(III) ion, with its seven unpaired electrons, significantly alters the relaxation times of water protons in its vicinity, leading to enhanced image contrast. The efficacy and safety of these contrast agents are intrinsically linked to the physicochemical properties of the gadolinium complex, including its stability, relaxivity, and kinetic inertness. A thorough spectroscopic analysis is therefore crucial for the characterization and quality control of these compounds. This guide provides a comprehensive overview of the core spectroscopic techniques employed in the analysis of gadolinium coordination compounds, complete with experimental protocols and data presentation.

Core Spectroscopic Techniques

The characterization of gadolinium coordination compounds relies on a suite of spectroscopic techniques that probe different aspects of the complex, from the coordination environment of the metal ion to the overall stability and performance as a contrast agent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of gadolinium complexes. While the paramagnetic nature of Gd(III) can lead to significant line broadening, specific NMR techniques are invaluable.

-

Proton (¹H) NMR Relaxation: This is the cornerstone of evaluating the efficacy of a Gd-based contrast agent. The relaxivity (r₁) is a measure of a contrast agent's ability to increase the longitudinal relaxation rate of water protons and is a key indicator of its performance.[1]

-

¹⁷O NMR: This technique can be used to determine the number of water molecules directly coordinated to the gadolinium ion (the hydration number, q), a critical parameter influencing relaxivity.[2]

-

¹³C NMR: High-resolution solid-state ¹³C NMR can be used to analyze the site-specific binding of gadolinium complexes to cellular components.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and composition of the gadolinium complex. Hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS), are particularly useful for speciation analysis.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique for the quantification of total gadolinium concentration in a sample.[5] It can be coupled with chromatographic methods like High-Performance Liquid Chromatography (HPLC) for speciation analysis of free versus chelated gadolinium.[6][7]

-

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is used to characterize the intact gadolinium complex and can be employed for the speciation analysis of different gadolinium-based contrast agents in biological fluids like blood plasma.[8]

Optical Spectroscopy: UV-Vis and Luminescence

Optical spectroscopy techniques provide insights into the electronic structure and coordination environment of the gadolinium complex.

-

UV-Vis Spectroscopy: The absorption spectra of gadolinium complexes in the UV-Vis region can be used to study their formation, stability, and interaction with other molecules.[9][10] The f-f electronic transitions of the Gd(III) ion are typically weak and sharp, and their position and intensity are sensitive to the coordination environment.[11]

-

Luminescence (Fluorescence and Phosphorescence) Spectroscopy: While Gd(III) itself is not luminescent in the visible range, its complexes can be designed to be luminescent by incorporating organic chromophores in the ligand. The luminescence properties can be sensitive to the coordination environment and can be used for sensing applications. Furthermore, the phosphorescence spectra of gadolinium complexes can be used to determine the triplet state energy of the ligand.[12]

Experimental Protocols

Determination of Relaxivity (r₁) by ¹H NMR

Objective: To quantify the T1 relaxivity of a gadolinium-based contrast agent.[1][13]

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the gadolinium complex of known concentration (e.g., 5-10 mM) in a relevant aqueous buffer (e.g., HEPES buffer, pH 7.4).[1]

-

Prepare a series of dilutions of the stock solution to obtain samples with varying concentrations of the gadolinium complex (e.g., 0.0625 to 4 mM).[13]

-

For biologically relevant measurements, the dilutions can be prepared in human whole blood or plasma.[13]

-

The exact concentration of gadolinium in the stock solution should be independently verified by ICP-MS.[1][14]

-

-

¹H NMR Measurement:

-

Acquire the longitudinal relaxation time (T₁) of the water protons for each sample at a specific magnetic field strength (e.g., 1.5 T, 3 T, 7 T) and temperature (e.g., 37°C).[13]

-

A standard inversion-recovery pulse sequence is typically used for T₁ measurements.

-

-

Data Analysis:

-

Calculate the longitudinal relaxation rate (R₁) for each sample using the equation: R₁ = 1/T₁.[1]

-

Plot the relaxation rate (R₁) as a function of the gadolinium complex concentration (in mM).

-

The relaxivity (r₁) is determined from the slope of the linear fit of this plot and is expressed in units of mM⁻¹s⁻¹.[14][15]

-

Determination of Stability Constants by Potentiometric Titration

Objective: To determine the thermodynamic stability constant (log KGdL) of a gadolinium complex.[16]

Methodology:

-

Reagent Preparation:

-

Prepare a standardized solution of a strong base (e.g., NaOH).

-

Prepare a solution of the ligand of known concentration.

-

Prepare a solution of a gadolinium salt (e.g., GdCl₃) of known concentration.

-

All solutions should be prepared in a background electrolyte of constant ionic strength (e.g., 0.1 M NaNO₃).[16]

-

-

Titration:

-

Titrate a solution containing the ligand and the gadolinium salt (typically in a 1:1 or 2:1 ligand-to-metal ratio) with the standardized base solution at a constant temperature (e.g., 20.0 ± 0.1 °C).[16]

-

Monitor the pH of the solution using a calibrated pH electrode after each addition of the base.

-

-

Data Analysis:

-

The titration data (volume of base added vs. pH) is analyzed using a suitable computer program, such as SUPERQUAD, to calculate the protonation constants of the ligand and the stability constant of the gadolinium complex.[16]

-

Quantification of Gadolinium by ICP-MS

Objective: To accurately determine the total gadolinium concentration in a sample.[5]

Methodology:

-

Sample Preparation:

-

For liquid samples, dilute them to a suitable concentration range for the ICP-MS instrument using a dilute acid solution (e.g., 2% nitric acid).

-

For solid samples or biological tissues, perform an acid digestion (e.g., using concentrated nitric acid) to bring the gadolinium into solution.[5]

-

-

ICP-MS Analysis:

-

Prepare a series of gadolinium standard solutions of known concentrations to generate a calibration curve.

-

Aspirate the blank, standards, and samples into the ICP-MS instrument.

-

Monitor the intensity of one or more gadolinium isotopes (e.g., ¹⁵⁷Gd, ¹⁵⁸Gd).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the intensity of the gadolinium signal versus the concentration of the standards.

-

Determine the concentration of gadolinium in the unknown samples by interpolating their signal intensities on the calibration curve.

-

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

| Gadolinium Complex | r₁ at 1.5 T (mM⁻¹s⁻¹) | r₁ at 3 T (mM⁻¹s⁻¹) | r₁ at 7 T (mM⁻¹s⁻¹) | Reference |

| Gd-DOTA | 3.9 ± 0.2 | 3.4 ± 0.4 | 2.8 ± 0.4 | [13] |

| Gd-DO3A-butrol | 4.6 ± 0.2 | 4.5 ± 0.3 | 4.2 ± 0.3 | [13] |

| Gd-DTPA | 4.3 ± 0.4 | 3.8 ± 0.2 | 3.1 ± 0.4 | [13] |

| Gd-BOPTA | 6.2 ± 0.5 | 5.4 ± 0.3 | 4.7 ± 0.1 | [13] |

| Gd-DTPA-BMA | 4.5 ± 0.1 | 3.9 ± 0.2 | 3.7 ± 0.2 | [13] |

| Gd-DTPA-BMEA | 4.4 ± 0.2 | 4.2 ± 0.2 | 4.3 ± 0.2 | [13] |

| Gd-EOB-DTPA | 7.2 ± 0.2 | 5.5 ± 0.3 | 4.9 ± 0.1 | [13] |

| Gd-HP-DO3A | 4.4 ± 0.6 | 3.5 ± 0.6 | 3.4 ± 0.1 | [13] |

| Table 1: T1 Relaxivities of Common Gadolinium-Based Contrast Agents in Human Whole Blood at 37°C.[13] |

| Ligand | log KGdL | Conditional log K at pH 7.4 | Reference |

| DTPA | 22.46 | 18.4 | [17] |

| DOTA | 25.4 | 18.4 | [17] |

| DTPA-BMA | 16.9 | ~16.9 | [17] |

| Table 2: Thermodynamic and Conditional Stability Constants of Selected Gadolinium Complexes.[17] |

Visualization of Experimental Workflows

Caption: Workflow for the spectroscopic analysis of gadolinium coordination compounds.

Conclusion

The spectroscopic analysis of gadolinium coordination compounds is a multi-faceted process that requires the application of a range of complementary techniques. NMR spectroscopy, mass spectrometry, and optical spectroscopy each provide unique and critical pieces of information regarding the structure, stability, and function of these important biomedical compounds. The detailed protocols and data presentation formats outlined in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the rigorous characterization of novel and existing gadolinium-based contrast agents. Adherence to these analytical principles is essential for ensuring the development of safe and effective MRI contrast agents.

References

- 1. High relaxivity MRI contrast agents part 1: Impact of single donor atom substitution on relaxivity of serum albumin-bound gadolinium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental and Theoretical Study of Lanthanide Complexes Based on Linear and Macrocyclic Polyaminopolycarboxylic Acids Containing Pyrazolylethyl Arms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]

- 4. Gadolinium Complexes as Contrast Agent for Cellular NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gadolinium-based contrast agent toxicity: a review of known and proposed mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chromatographic Methods for the Quantification of Free and Chelated Gadolinium Species in MRI Contrast Agent Formulations | NIST [nist.gov]

- 7. Speciation analysis of Gadolinium-based contrast agents using aqueous eluent-hydrophilic interaction liquid chromatography hyphenated with inductively coupled plasma-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. osti.gov [osti.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. T1 relaxivities of gadolinium-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preparation, Purification, and Characterization of Lanthanide Complexes for Use as Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A primer on gadolinium chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

protocol for gadolinium nanoparticle synthesis using trihydrate precursor

Application Notes and Protocols for Gadolinium Nanoparticle Synthesis

Introduction

Gadolinium-based nanoparticles, particularly gadolinium oxide (Gd₂O₃), are of significant interest in the field of nanomedicine for their applications as contrast agents in Magnetic Resonance Imaging (MRI) and as potential drug delivery vehicles.[1][2] Their paramagnetic properties lead to strong positive contrast enhancement in T1-weighted MR images.[1] This document provides a detailed protocol for the synthesis of ultrasmall gadolinium oxide nanoparticles using gadolinium(III) chloride trihydrate as the precursor, based on the polyol method. The protocol is intended for researchers, scientists, and drug development professionals.

Principle of the Method

The polyol method is a versatile and widely used approach for the synthesis of various metal oxide nanoparticles.[3][4] In this process, a high-boiling point polyol, such as tripropylene glycol or diethylene glycol, serves as both the solvent and a reducing/stabilizing agent.[4][5] The gadolinium chloride precursor is dissolved in the polyol and heated to a high temperature. This thermal decomposition process leads to the nucleation and growth of gadolinium oxide nanoparticles. The polyol molecules can also coordinate to the surface of the nanoparticles, preventing aggregation and controlling their size.

Materials and Equipment

Materials

-

Gadolinium(III) chloride trihydrate (GdCl₃·3H₂O)

-

Tripropylene glycol (TPG)

-

Diethylene glycol (DEG)

-

Ethanol (absolute)

-

Distilled or deionized water

-

d-Glucuronic acid (for surface coating, optional)

Equipment

-

Three-neck round-bottom flask

-

Heating mantle with magnetic stirrer and temperature controller

-

Condenser

-

Thermometer or thermocouple

-

Magnetic stir bar

-

Centrifuge and centrifuge tubes

-

Ultrasonicator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Experimental Protocol: Synthesis of Ultrasmall Gadolinium Oxide Nanoparticles

This protocol is adapted from established literature procedures for the synthesis of ultrasmall gadolinium oxide nanoparticles.[5]

1. Reaction Setup: a. Assemble a reaction setup consisting of a three-neck round-bottom flask equipped with a condenser, a thermometer or thermocouple, and a magnetic stir bar. Place the flask in a heating mantle on a magnetic stirrer.

2. Reagent Preparation: a. In the three-neck round-bottom flask, add 5 mmol of gadolinium(III) chloride trihydrate to 50 mL of tripropylene glycol.

3. Dissolution of Precursor: a. Begin stirring the mixture magnetically and heat the solution to 100 °C. b. Maintain this temperature until the gadolinium chloride precursor is completely dissolved.

4. Nanoparticle Formation: a. Once the precursor is fully dissolved, increase the reaction temperature to 250-260 °C. b. Allow the reaction to reflux at this temperature for 24 hours. During this time, it is recommended to pass a gentle stream of air or oxygen through the solvent to facilitate the formation of gadolinium oxide.[5]

5. Cooling and Precipitation: a. After 24 hours, turn off the heating and allow the reaction solution to cool down to room temperature. b. The gadolinium oxide nanoparticles will precipitate out of the solution as it cools.

6. Purification: a. Transfer the reaction mixture to centrifuge tubes. b. Centrifuge the mixture to pellet the nanoparticles. c. Decant the supernatant. d. Resuspend the nanoparticle pellet in distilled water and sonicate to ensure complete dispersion. e. Repeat the centrifugation and washing steps with distilled water three times to remove any unreacted precursors and byproducts.[5] f. For the final wash, use ethanol to aid in the drying process.

7. (Optional) Surface Coating with d-Glucuronic Acid: a. For enhanced biocompatibility and hydrophilicity, the nanoparticles can be coated with d-glucuronic acid.[5] b. After the initial 24-hour reaction, lower the temperature of the reaction solution to 150 °C. c. Add 5 mmol of d-glucuronic acid to the solution. d. Continue the reaction with stirring for an additional 24 hours at 150 °C.[5] e. Follow the purification steps (6a-6f) as described above.

8. Final Product: a. After the final wash, the purified gadolinium oxide nanoparticles can be dried in a vacuum oven or dispersed in a suitable solvent for storage and further characterization.

Characterization of Gadolinium Nanoparticles

A comprehensive characterization of the synthesized nanoparticles is crucial to ensure they meet the desired specifications for their intended application.

| Characterization Technique | Parameter Measured | Typical Expected Results for Ultrasmall Gd₂O₃ Nanoparticles |

| High-Resolution Transmission Electron Microscopy (HRTEM) | Particle size, morphology, and crystal lattice.[3] | Nearly monodisperse, spherical nanoparticles with a diameter of ~1-5 nm.[5] The lattice fringe of d₂₂₂ = 3.2 ± 0.3 Å is consistent with cubic Gd₂O₃.[5] |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution in a solvent.[3] | Hydrodynamic diameter will be larger than the core size observed by TEM due to the solvent layer. |

| X-ray Diffraction (XRD) | Crystal structure and phase purity.[3] | Diffraction patterns corresponding to the cubic bixbyite structure of Gd₂O₃.[4][5] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups on the nanoparticle surface (e.g., from coating).[3] | Peaks corresponding to Gd-O vibrations and, if coated, characteristic peaks of the coating agent. |

| Zeta Potential Measurement | Surface charge and colloidal stability.[3] | The value will depend on the surface coating and pH of the dispersion. |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Elemental composition and concentration of gadolinium. | Confirms the presence and allows for quantification of gadolinium. |

| Magnetic Resonance Imaging (MRI) Relaxometry | Longitudinal (r₁) and transverse (r₂) relaxivities. | High r₁ relaxivity values, significantly greater than those of clinically used Gd(III)-chelates.[5] |

Experimental Workflow

Caption: Workflow for the synthesis of gadolinium oxide nanoparticles.

Safety Precautions

-

Work in a well-ventilated fume hood, especially during the high-temperature reaction step.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handle gadolinium salts with care as they can be hazardous.

-

High-boiling point solvents like tripropylene glycol can cause severe burns. Avoid contact with hot surfaces and liquids.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete dissolution of precursor | Insufficient temperature or time. | Ensure the temperature is maintained at 100 °C and allow for adequate dissolution time with vigorous stirring. |

| Broad nanoparticle size distribution | Poor temperature control during reaction. Inhomogeneous nucleation. | Use a temperature controller for precise temperature management. Ensure rapid and uniform heating. |

| Nanoparticle aggregation | Incomplete removal of salts. Improper surface stabilization. | Ensure thorough washing steps. Consider using a stabilizing agent or surface coating. |

| Low yield | Incomplete reaction. Loss of product during washing. | Ensure the reaction goes to completion (24 hours). Be careful when decanting the supernatant during washing steps. |

Conclusion

This protocol provides a detailed method for the synthesis of ultrasmall gadolinium oxide nanoparticles using gadolinium(III) chloride trihydrate. The resulting nanoparticles are expected to have properties suitable for applications in biomedical imaging and drug delivery. Proper characterization is essential to confirm the physicochemical properties of the synthesized nanoparticles before their use in any biological applications. Further functionalization with targeting ligands can be explored to enhance their specificity for various biomedical applications.[2]

References

- 1. Synthesis and characterization of ultra-small gadolinium oxide nanoparticles [open.metu.edu.tr]

- 2. Recent Advances in Gadolinium Based Contrast Agents for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]